

Application Notes and Protocols for the Hydrothermal Synthesis of Cesium Tribromide

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Compound of Interest		
Compound Name:	Cesium tribromide	
Cat. No.:	B13813981	Get Quote

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Introduction

Cesium tribromide (CsBr₃) is an inorganic compound that serves as a stable, solid source of bromine. Its application in synthetic chemistry, particularly in bromination reactions, is of significant interest to researchers in drug development and materials science. The handling of gaseous or liquid bromine poses considerable safety risks due to its high toxicity and corrosivity. The in-situ generation of bromine for the synthesis of CsBr₃ circumvents these issues, offering a safer and more convenient alternative. This document provides detailed protocols for the hydrothermal synthesis of cesium tribromide, where bromine is generated insitu from the reaction of cesium bromide (CsBr), cesium bromate (CsBrO₃), and hydrobromic acid (HBr). This method, adapted from the solvothermal synthesis described by Lin et al. (2022), allows for the controlled, bromine-free synthesis of CsBr₃ crystals.[1][2][3]

Principle of the Method

The hydrothermal synthesis of **cesium tribromide** relies on the oxidation of bromide ions by bromate ions in an acidic aqueous environment. The overall reaction can be summarized as follows:

5 CsBr + CsBrO₃ + 6 HBr → 6 CsBr₃ + 3 H₂O



This reaction generates tribromide ions (Br₃⁻) in solution, which then crystallize with cesium ions (Cs⁺) to form solid **cesium tribromide**. The hydrothermal conditions (elevated temperature and pressure) facilitate the dissolution of reactants and promote the growth of well-defined crystals.

Experimental Protocols

Materials and Equipment:

- Cesium bromide (CsBr, 99.9%)
- Cesium bromate (CsBrO₃, 99.9%)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Deionized water
- Teflon-lined stainless steel autoclave (25 mL capacity)
- Laboratory oven or furnace with temperature control
- · Fume hood
- Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)
- Glassware (beakers, graduated cylinders)
- Filtration apparatus (Büchner funnel, filter paper)
- Drying oven

Procedure:

- Precursor Preparation: In a typical synthesis, a stoichiometric mixture of cesium bromide and cesium bromate is used. For the synthesis of approximately 1 gram of CsBr₃, the following amounts can be used:
 - Cesium bromide (CsBr): 0.76 g (3.57 mmol)



Cesium bromate (CsBrO₃): 0.24 g (0.71 mmol)

Reaction Mixture:

- Carefully weigh and transfer the cesium bromide and cesium bromate powders into the Teflon liner of the autoclave.
- Under a fume hood, add 5 mL of 48% hydrobromic acid to the Teflon liner.
- Add 5 mL of deionized water to the mixture.
- Stir the mixture gently with a glass rod to ensure homogeneity.
- Hydrothermal Reaction:
 - Seal the Teflon liner and place it inside the stainless steel autoclave.
 - Tighten the autoclave securely.
 - Place the autoclave in a preheated laboratory oven or furnace.
 - Heat the autoclave to 120 °C and maintain this temperature for 24 hours.
 - After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and pressurized.
- Product Isolation and Purification:
 - Once the autoclave has cooled to room temperature, carefully open it in a fume hood.
 - Collect the resulting orange-red crystals of **cesium tribromide** by vacuum filtration.
 - Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
 - Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) or in a vacuum oven at a low temperature (e.g., 40 °C) for several hours.



- · Characterization:
 - The identity and purity of the synthesized **cesium tribromide** can be confirmed by techniques such as X-ray diffraction (XRD), Raman spectroscopy, and elemental analysis.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of Cesium Tribromide

Reagent	Molar Mass (g/mol)	Moles (mmol)	Mass (g)	Volume (mL)
Cesium Bromide (CsBr)	212.81	3.57	0.76	-
Cesium Bromate (CsBrO ₃)	330.81	0.71	0.24	-
Hydrobromic Acid (48%)	80.91	-	-	5
Deionized Water	18.02	-	-	5

Table 2: Hydrothermal Synthesis Parameters

Parameter	Value
Temperature	120 °C
Pressure	Autogenous
Reaction Time	24 hours
Cooling Rate	Natural Cooling

Table 3: Crystallographic Data for Cesium Tribromide

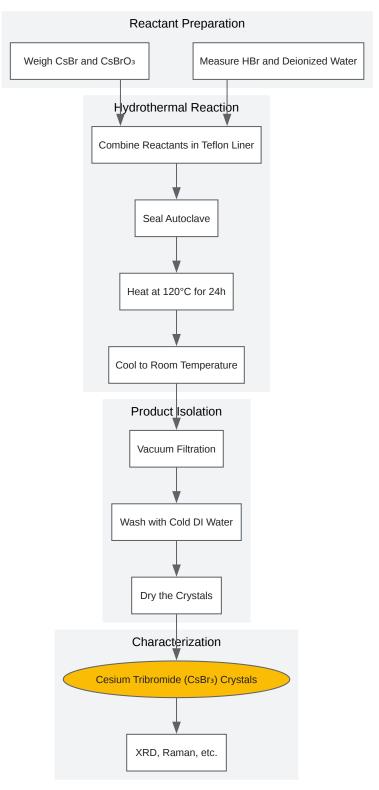


Parameter	Value	Reference
Crystal System	Orthorhombic	[2]
Space Group	Pnma	[2]
a (Å)	10.158	[2]
b (Å)	6.452	[2]
c (Å)	9.558	[2]
Formula Units (Z)	4	[2]

Mandatory Visualization



Workflow for Hydrothermal Synthesis of Cesium Tribromide



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Hydrothermal Synthesis Workflow



Initial Reactants CsBrO₃ HBr CsBr In-Situ Generation $5Br^{-} + BrO_{3}^{-} + 6H^{+} \rightarrow 3Br_{2} + 3H_{2}O$ Product Formation $Br_{2} + Br^{-} \rightleftharpoons Br_{3}^{-}$

In-Situ Bromine Generation and CsBr3 Formation

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 $Cs^+ + Br_3^- \rightarrow CsBr_3$ (solid)

Reaction Mechanism Diagram

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References

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